Tbuxphos PD G3

Catalog No.
S820223
CAS No.
1447963-75-8
M.F
C42H59NO3PPdS-
M. Wt
795.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tbuxphos PD G3

CAS Number

1447963-75-8

Product Name

Tbuxphos PD G3

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C42H59NO3PPdS-

Molecular Weight

795.4 g/mol

InChI

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

IKNBBVYTGIKLPA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Cyanation Reaction

α-Arylation Reaction of Acetate Esters

These reactions are fundamental in organic synthesis and are used for the formation of carbon-carbon and carbon-heteroatom bonds . The specific applications of “Tbuxphos PD G3” in these reactions would depend on the specific conditions and requirements of the experiment.

These reactions are fundamental in organic synthesis and are used for the formation of carbon-carbon and carbon-heteroatom bonds . The specific applications of “Tbuxphos PD G3” in these reactions would depend on the specific conditions and requirements of the experiment.

tBuXPhos PD G3, also known as tBuXPhos Palladacycle Generation 3, is a palladium(II) complex that features the ligand di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl. Its molecular formula is C42H58NO3PPdS, and it has a molecular weight of approximately 794.38 g/mol . This compound appears as a dark grey crystalline powder and is recognized for its stability in air and moisture, making it suitable for various synthetic applications .

tBuXPhos PD G3 is predominantly utilized in Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon bonds. It facilitates the coupling of aryl halides with amines or other nucleophiles under mild conditions. Additionally, it has been employed in the cyanation of (hetero)aryl halides using aqueous media, demonstrating its versatility in synthetic organic chemistry .

Key Reactions:

  • Buchwald-Hartwig Cross-Coupling: Effective for synthesizing biaryls.
  • Cyanation Reaction: Converts 4-chloro-7-azaindole to 4-cyano-7-azaindole .

The synthesis of tBuXPhos PD G3 typically involves the reaction of palladium salts with the tBuXPhos ligand under controlled conditions. The process can vary based on the desired purity and yield but generally includes steps to ensure the removal of moisture and air to maintain stability.

General Synthesis Steps:

  • Dissolve palladium(II) methanesulfonate in an appropriate solvent.
  • Add the tBuXPhos ligand to the solution.
  • Stir under inert atmosphere conditions to facilitate complex formation.
  • Purify the resulting product through filtration or chromatography.

tBuXPhos PD G3 is extensively used in organic synthesis for:

  • Cross-Coupling Reactions: Particularly in pharmaceuticals and materials science.
  • Cyanation Reactions: Useful in synthesizing nitriles from aryl halides.
  • α-Arylation Reactions: Effective for modifying acetate esters at room temperature .

Its unique properties allow for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.

Several compounds share similar functionalities with tBuXPhos PD G3 but differ in their ligand structures or catalytic efficiency:

Compound NameLigand StructureUnique Features
tBuXPhos PD G2di-tert-butylphosphino-biphenylEarlier generation; less efficient
XPhos Pd G3biphenyl phosphine ligandHigher stability; broader substrate scope
JohnPhos Pd G3phosphine ligand with different stericsEnhanced selectivity

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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